molecular formula C12H26N2O B1335137 (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 799260-52-9

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B1335137
CAS No.: 799260-52-9
M. Wt: 214.35 g/mol
InChI Key: VFERUZKEIMQACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine (CAS 799260-52-9) is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . This amine-containing compound is characterized by a piperidine ring, a structural motif of high significance in medicinal chemistry due to its prevalence in pharmacologically active molecules . The integration of the piperidine scaffold with an isopropoxypropyl chain in its structure makes it a valuable intermediate for research and development, particularly in the synthesis and optimization of novel active compounds . Piperidine derivatives are extensively investigated for their potential as G protein-coupled receptor (GPCR) agonists . Research into related structures highlights their relevance in developing therapies for metabolic diseases, with some compounds demonstrating the ability to augment insulin secretion and lower plasma glucose in preclinical models . As a building block, this amine offers researchers a versatile template for further chemical modification and exploration of structure-activity relationships. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-11(2)15-10-4-7-13-12-5-8-14(3)9-6-12/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERUZKEIMQACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209661
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799260-52-9
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799260-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Isopropoxypropyl Electrophile

The 3-isopropoxypropyl moiety can be introduced by first synthesizing 3-isopropoxy-1-propanol, followed by conversion to a suitable leaving group such as a bromide or tosylate.

  • Synthesis of 3-isopropoxy-1-propanol:

    • React isopropanol with 3-chloropropanol or 3-bromopropanol under basic conditions to form the ether linkage.
    • Alternatively, Williamson ether synthesis can be employed using sodium hydride and isopropanol with 3-halopropanol.
  • Conversion to electrophile:

    • The alcohol group of 3-isopropoxy-1-propanol is converted to a halide (e.g., bromide) using reagents like phosphorus tribromide (PBr3) or tosyl chloride to form the corresponding tosylate.

Alkylation of 1-Methylpiperidin-4-amine

  • The 1-methylpiperidin-4-amine is reacted with the prepared 3-isopropoxypropyl halide or tosylate.
  • Typical conditions:
    • Use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
    • Presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine and facilitate nucleophilic substitution.
    • Controlled temperature (often room temperature to 60°C) to optimize yield and minimize side reactions.
  • The reaction proceeds via nucleophilic substitution (SN2) where the amine nitrogen attacks the electrophilic carbon bearing the leaving group.

Protection/Deprotection Strategies (If Needed)

  • If the piperidine nitrogen or other amine functionalities require protection to prevent multiple alkylations, protecting groups such as benzyl or Boc (tert-butoxycarbonyl) may be used.
  • After alkylation, the protecting groups are removed under suitable conditions (hydrogenolysis for benzyl, acidic conditions for Boc).

Representative Reaction Scheme

Step Reactants Conditions Product
1 Isopropanol + 3-halopropanol Base, solvent, reflux 3-Isopropoxy-1-propanol
2 3-Isopropoxy-1-propanol + PBr3 or TsCl Low temperature, inert atmosphere 3-Isopropoxypropyl bromide/tosylate
3 1-Methylpiperidin-4-amine + 3-Isopropoxypropyl bromide Base (K2CO3), DMF, 40°C This compound

Research Findings and Optimization Data

While direct literature on this exact compound’s preparation is limited, analogous tertiary amine syntheses provide insights:

  • Yield Optimization: Using zinc-mediated nucleophilic substitution reactions can improve yields and reduce side products compared to traditional methods.
  • Side Reactions: Reductive amination side products can occur if aldehydes or ketones are present; careful control of reaction conditions and reagents avoids this.
  • Reaction Time and Temperature: Moderate temperatures (30–60°C) and reaction times of 12–24 hours are typical for complete conversion.
  • Purification: Chromatographic techniques or crystallization are used to isolate the pure amine.

Comparative Table of Alkylation Methods for Piperidinyl Amines

Method Electrophile Type Base Used Solvent Yield (%) Notes
Traditional SN2 Alkyl bromide/tosylate K2CO3 or NaH DMF, MeCN 60–85 Risk of over-alkylation
Zinc-mediated CAA (Carbonyl Alkylative Amination) Alkyl iodides Zn, TMSOTf Polar aprotic 78–93 Higher selectivity, fewer side products
Reductive amination (alternative) Aldehydes/ketones + amine NaBH3CN MeOH Variable Requires ketone precursor, multi-step

Chemical Reactions Analysis

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in altering neurotransmitter release and uptake .

Comparison with Similar Compounds

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly concerning neurotransmitter interactions and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H26N2O
  • Molecular Weight : 214.35 g/mol
  • IUPAC Name : 1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may modulate neurotransmitter release and uptake, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but the compound is believed to affect the activity of receptors involved in neurological functions.

Neurotransmitter Interaction

Research indicates that this compound may play a role in modulating neurotransmitter systems, particularly those related to dopamine and serotonin. This modulation could have implications for conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cellular targets. For instance, it has been tested for its ability to inhibit specific kinases associated with cancer cell proliferation. The compound's structure allows it to interact effectively with these targets, leading to a reduction in cell growth in laboratory settings .

Case Studies and Research Findings

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) :
    A study reported the discovery of small-molecule inhibitors containing piperidine derivatives similar to this compound. These compounds demonstrated potent inhibition of ALK with IC50 values ranging from 0.49 nM to 21.3 nM, indicating their potential as therapeutic agents in cancer treatment .
  • Neuroprotective Effects :
    Another line of research explored the neuroprotective properties of related piperidine compounds, suggesting that they could mitigate neuronal damage in models of neurodegenerative diseases. The modulation of neurotransmitter pathways was highlighted as a critical mechanism for these protective effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeIC50 Value (nM)Biological Activity
CJ-2360Piperidine Derivative2.2 ± 0.3ALK Inhibition
CJ-2212Piperidine Derivative0.49ALK and Cell Growth Inhibition
CJ-2224Piperidine Derivative96Moderate Inhibition

This table illustrates that while this compound shares structural similarities with other active compounds, its specific interactions and efficacy can vary significantly based on minor structural differences.

Q & A

Q. What are the optimal synthetic routes for synthesizing (3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 1-methyl-piperidin-4-amine with an isopropoxy-propyl halide or epoxide under basic conditions. For example, cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) can catalyze amine-alkylation reactions in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–50°C . Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterization using 1H^1 \text{H} NMR (e.g., δ 1.0–1.2 ppm for isopropyl groups) and high-resolution mass spectrometry (HRMS) are critical to confirm molecular weight and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, isopropoxy methyl groups at δ 1.0–1.2 ppm). 13C^{13} \text{C} NMR can confirm carbonyl or quaternary carbon absence, ensuring no side products. Infrared (IR) spectroscopy detects functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) . Mass spectrometry (ESI-HRMS) provides molecular ion validation (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for piperidine-amine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Systematic validation should include:
  • Dose-response curves across multiple concentrations.
  • Binding assays (e.g., SPR or ITC) to measure affinity constants (KdK_d) under standardized buffers .
  • Control experiments with structurally similar analogs (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to isolate substituent effects .
  • Computational docking (e.g., AutoDock Vina) to predict binding poses and validate experimental results .

Q. What experimental strategies are recommended for assessing the environmental fate of this compound in ecotoxicological studies?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Abiotic studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis exposure), and adsorption coefficients (KocK_{oc}) using soil-column experiments.
  • Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50_{50}) and biodegradation via OECD 301F tests.
  • Analytical methods : LC-MS/MS for trace quantification in environmental matrices (detection limit <1 ppb) .

Q. How can researchers optimize synthetic yields when scaling up reactions involving sterically hindered piperidine intermediates?

  • Methodological Answer :
  • Catalyst screening : Test palladium/copper catalysts for Buchwald-Hartwig couplings or nickel for reductive aminations .
  • Solvent optimization : Use DMF or THF to enhance solubility of bulky intermediates.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours vs. 48 hours) and improve yields by 10–15% .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood.
  • Metabolism modeling : CYP450 isoform interactions (e.g., CYP3A4) can be simulated with StarDrop or Schrödinger’s ADMET Predictor.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

Methodological Notes

  • Key references : Synthesis (), environmental analysis (), and computational modeling () are prioritized for methodological rigor.
  • Data conflict resolution : Cross-validation with orthogonal techniques (e.g., NMR + HRMS + computational docking) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.